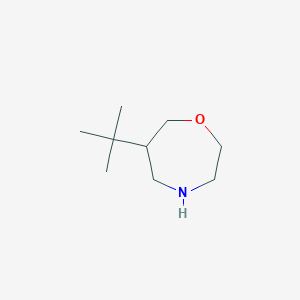

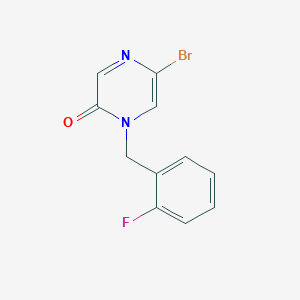

![molecular formula C12H19NO5 B2808819 Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1446519-33-0](/img/structure/B2808819.png)

Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of azabicyclo[2.2.1]heptane, which is a type of bicyclic compound containing a nitrogen atom. The “tert-butoxycarbonyl” (or t-Boc) group is a common protecting group in organic synthesis, often used to protect amines. The “carboxylic acid” group is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of multiple stereocenters (indicated by the “1s,3s,4r,6s” in the name) suggests that this compound has several chiral centers, leading to its stereochemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azabicyclo[2.2.1]heptane ring, the introduction of the t-Boc protecting group, and the formation of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[2.2.1]heptane ring, with the t-Boc group and the carboxylic acid group attached at specific positions. The “1s,3s,4r,6s” in the name indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The t-Boc group could be removed under acidic conditions to reveal the amine, and the carboxylic acid group could participate in reactions such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications

Antioxidant Properties and Biological Activities

Antioxidant Mechanisms and Structure-Activity Relationships : Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities. Studies highlight the importance of structural features such as the unsaturated bond in the side chain and modifications to the aromatic ring and carboxylic function (e.g., esterification, amidation) in enhancing antioxidant activity. These structural modifications can influence redox potential, lipid solubility, and dissociation constants, which are critical for antioxidant efficacy. The presence of ortho-dihydroxy phenyl groups (catechol moiety) significantly enhances activity, suggesting a direction for optimizing the structure of molecules like Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid for better antioxidant properties (Razzaghi-Asl et al., 2013).

Bioactive Compounds in Plants : Various carboxylic acids, including cinnamic acid derivatives, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of these compounds show that the number of hydroxyl groups and conjugated bonds significantly impacts their biological activities. This research suggests potential applications for structurally related compounds in medical and pharmaceutical fields, emphasizing the importance of structural optimization for enhanced bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

Biocatalyst Inhibition by Carboxylic Acids : The impact of carboxylic acids on biocatalysts, such as engineered microbes for fermentative production, highlights the dual role of these compounds as both valuable chemical intermediates and microbial inhibitors. Understanding the mechanisms of inhibition and tolerance can inform the development of robust microbial strains for industrial bioprocessing, potentially including the production or modification of compounds like this compound (Jarboe et al., 2013).

Corrosion of Copper by Organic Acid Vapors : The corrosive effects of carboxylic acid vapors on copper underline the importance of understanding and mitigating the interactions between organic compounds and materials. This knowledge is crucial for the storage and handling of organic acids and their derivatives in industrial settings, ensuring the longevity of equipment and the stability of chemical products (Bastidas & La Iglesia, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1S,3S,4R,6S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWLIMOJIMFGRX-XGEHTFHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)

![N-[(3-Pyridin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2808747.png)

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2808756.png)

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)